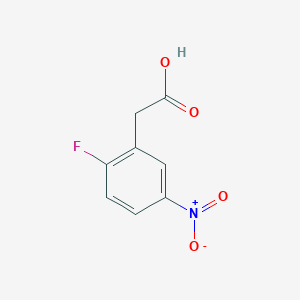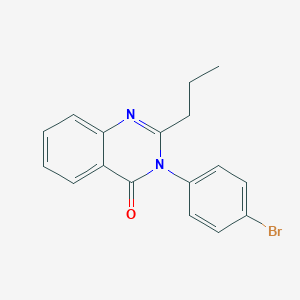
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that contains a quinoline ring and an enone moiety, which makes it a versatile molecule for chemical synthesis and biological studies.
作用机制
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one involves the formation of a complex with metal ions, which leads to fluorescence emission. The enone moiety of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one is responsible for the fluorescence emission, while the quinoline ring serves as a metal ion binding site. The binding of metal ions to 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one changes the electronic structure of the molecule, leading to a shift in the absorption and emission spectra. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied for its antioxidant activity, which can help prevent oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity and high biocompatibility, and its potential applications in various fields, such as drug delivery and imaging. The limitations of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential instability under certain conditions, such as high temperature and pH.
未来方向
Future research on 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can focus on the development of new synthesis methods that can improve the yield and purity of the compound. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of nanomaterials with unique properties. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of environmental science, where it can be used as a fluorescent probe for the detection of metal ions in water and soil samples. The potential applications of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in the field of biomedicine, such as drug delivery and imaging, can also be explored further.
合成方法
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can be achieved through several methods, including the condensation of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline in the presence of triethylamine and acetic anhydride. The yield of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one using these methods ranges from 50% to 80%. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be synthesized through a one-pot method using 2-methyl-3-oxopentanoic acid, 2-amino-3,4-dihydroquinoline, and acetic anhydride in the presence of p-toluenesulfonic acid, with a yield of 85%.
科学研究应用
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been used as a building block for the synthesis of organic materials, such as polymers and dendrimers, for drug delivery and imaging applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs.
属性
CAS 编号 |
10579-60-9 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,1,5,7,9H2,2H3 |
InChI 键 |
ALVNQTDMQBKHJO-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
规范 SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

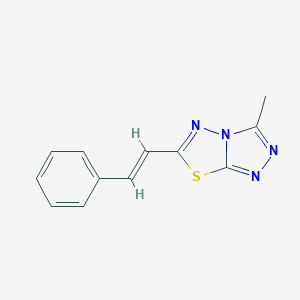
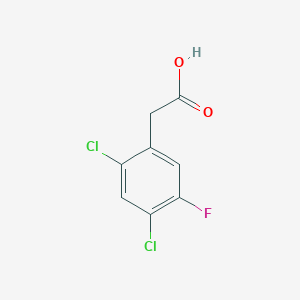
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

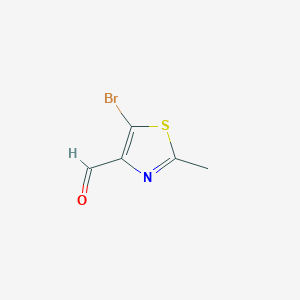
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
